molecular formula C21H22N4O4 B1224643 2-(1,3-benzodioxol-5-ylmethylamino)-N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)acetamide

2-(1,3-benzodioxol-5-ylmethylamino)-N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)acetamide

Cat. No.: B1224643
M. Wt: 394.4 g/mol
InChI Key: HHIHHYXYXHILOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-ylmethylamino)-N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)acetamide is an amino acid amide.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Sunder and Maleraju (2013) involved the synthesis of derivatives similar to 2-(1,3-benzodioxol-5-ylmethylamino)-N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)acetamide, focusing on anti-inflammatory activities. The chemical structures of these compounds were confirmed using NMR, IR, and Mass spectra techniques (Sunder & Maleraju, 2013).

Pharmacological Evaluation

  • Wise et al. (1987) explored compounds with structures resembling this compound for potential antipsychotic properties. These compounds showed antipsychotic-like effects in animal tests but did not interact with dopamine receptors (Wise et al., 1987).

Anticancer Activities

  • Duran and Ş. Demirayak (2012) synthesized acetamide derivatives, including those structurally similar to this compound, and tested their anticancer activities against a range of human tumor cell lines. Some compounds exhibited significant activity against melanoma-type cell lines (Duran & Ş. Demirayak, 2012).

Antimicrobial Potential

  • Bondock et al. (2008) conducted a study synthesizing new heterocycles that share a similar structure with this compound. These compounds were evaluated for their antimicrobial properties (Bondock et al., 2008).

X-ray Crystallography and Molecular Conformations

  • Narayana et al. (2016) examined compounds like this compound for their molecular conformations using X-ray crystallography. The study revealed different molecular conformations and hydrogen bonding in various dimensions (Narayana et al., 2016).

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylamino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C21H22N4O4/c1-14-20(21(27)25(24(14)2)16-6-4-3-5-7-16)23-19(26)12-22-11-15-8-9-17-18(10-15)29-13-28-17/h3-10,22H,11-13H2,1-2H3,(H,23,26)

InChI Key

HHIHHYXYXHILOT-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CNCC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CNCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzodioxol-5-ylmethylamino)-N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)acetamide
Reactant of Route 2
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2-(1,3-benzodioxol-5-ylmethylamino)-N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)acetamide
Reactant of Route 3
2-(1,3-benzodioxol-5-ylmethylamino)-N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-benzodioxol-5-ylmethylamino)-N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)acetamide
Reactant of Route 5
2-(1,3-benzodioxol-5-ylmethylamino)-N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-benzodioxol-5-ylmethylamino)-N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)acetamide

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